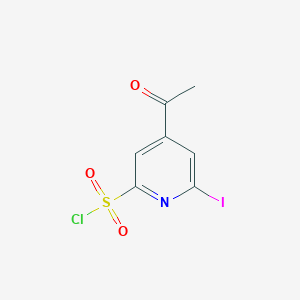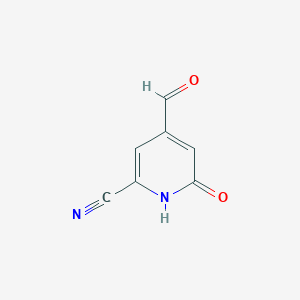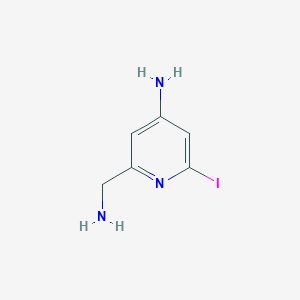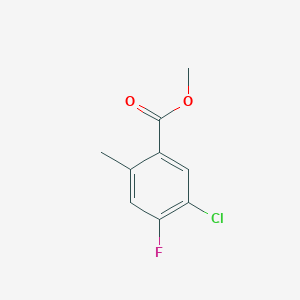
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoromethoxy groups
Preparation Methods
The synthesis of 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline.
Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways .
Comparison with Similar Compounds
1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3,4-difluorobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3,4-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to variations in polarity and reactivity.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H3BrF4O |
|---|---|
Molecular Weight |
259.00 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3,4-difluorobenzene |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)5(10)6(3)13-7(11)12/h1-2,7H |
InChI Key |
AXYILGKDKRJLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



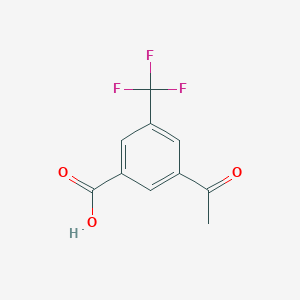
![3,4,5-Trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B14858488.png)

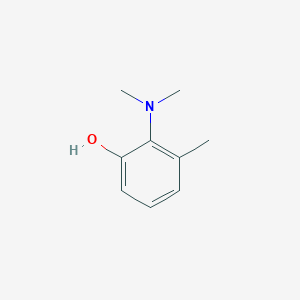
![2-[(Benzylamino)methyl]-6-ethoxyphenol](/img/structure/B14858502.png)
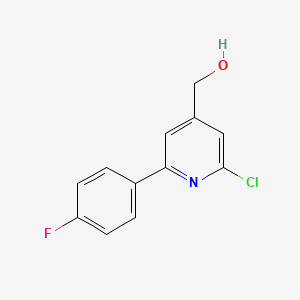
![5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14858510.png)
![4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol](/img/structure/B14858520.png)

